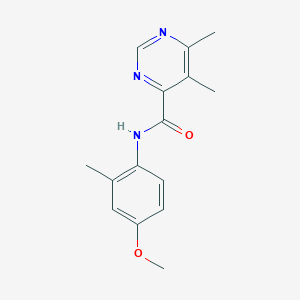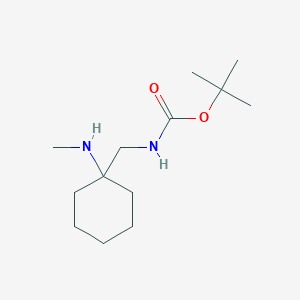
N-(4-(Dimethylamino)phenethyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the furan family, which is characterized by a five-membered ring containing one oxygen atom.
Wissenschaftliche Forschungsanwendungen
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential role in modulating bacterial quorum sensing, which is a mechanism of bacterial communication.
Medicine: Research has explored its potential as an antibacterial agent, particularly against Gram-negative bacteria.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide are not fully understood due to the limited availability of research data. It is known that the compound is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine . It contains one basic nitrogen atom in the piperidine ring, which readily forms salts with organic or inorganic acids
Cellular Effects
The cellular effects of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide are currently unknown due to the lack of comprehensive studies. It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its structural similarity to fentanyl .
Molecular Mechanism
The molecular mechanism of action of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide is not well-studied. Based on its structural similarity to fentanyl, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide at different dosages in animal models are not well-studied. It is known that the compound has been administered in doses ranging from 3.25 mg/kg in a 76-kg person .
Metabolic Pathways
The metabolic pathways involving N-(4-(dimethylamino)phenethyl)furan-2-carboxamide are not well-understood. It is known that the compound is a furan-2-carboxamide derivative, suggesting that it may be involved in metabolic pathways related to these types of compounds .
Vorbereitungsmethoden
The synthesis of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide typically involves the acylation of 4-(dimethylamino)phenethylamine with furan-2-carbonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Analyse Chemischer Reaktionen
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
Wirkmechanismus
The mechanism of action of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in bacterial quorum sensing, the compound acts as an antagonist to LuxR-regulated quorum sensing proteins. It binds to the LuxR protein, inhibiting its ability to regulate gene expression . This interaction is facilitated by hydrogen bonds between the compound and key residues in the LuxR binding site, such as Tyr62 and Asp79 .
Vergleich Mit ähnlichen Verbindungen
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
Furan-2-carboxamide: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which can alter its reactivity and interaction with biological targets.
N-(4-(dimethylamino)phenethyl)pyrrole-2-carboxamide:
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide stands out due to its unique combination of a dimethylamino group and a furan ring, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-7-5-12(6-8-13)9-10-16-15(18)14-4-3-11-19-14/h3-8,11H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTANJAOWYXSGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)



![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)
![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)


![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)
![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)




